molecular formula C17H16N2O2 B029174 Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate CAS No. 109461-69-0

Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate

Cat. No. B029174
M. Wt: 280.32 g/mol
InChI Key: JOQPDAAQTAOZFH-UHFFFAOYSA-N
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Patent
US04767755

Procedure details

67 g (0.62 mole) of 2-amino-5-methylpyridine, 86 g (1.02 mole) of sodium bicarbonate and 143 g (0.527 mole) of ethyl 4-(2-bromoacetyl)benzoate are introduced into 1 l of ethanol. The mixture is brought to reflux for 3 hours and left standing for 19 hours, and the solid formed is recovered by filtration, washed copiously with water and dried. It is recrystallized in a dichloromethane/methanol mixture. M.p. 228°-230° C.
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.C(=O)(O)[O-].[Na+].Br[CH2:15][C:16]([C:18]1[CH:28]=[CH:27][C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:20][CH:19]=1)=O>C(O)C>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]2[N:3]([CH:15]=[C:16]([C:18]3[CH:28]=[CH:27][C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:20][CH:19]=3)[N:1]=2)[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
67 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C
Name
Quantity
86 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
143 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
is recovered by filtration
WASH
Type
WASH
Details
washed copiously with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
It is recrystallized in a dichloromethane/methanol mixture

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
Smiles
CC=1C=CC=2N(C1)C=C(N2)C2=CC=C(C(=O)OCC)C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.